Ethyl-4-(3-methylphenyl)butanoate
Overview
Description
Ethyl-4-(3-methylphenyl)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is known for its unique chemical structure, which includes an ethyl group, a butanoate group, and a 3-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl-4-(3-methylphenyl)butanoate can be synthesized through the esterification of 4-(3-methylphenyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation. Common catalysts include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of enzymatic catalysts, such as lipases, can also be explored to achieve a more environmentally friendly synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl-4-(3-methylphenyl)butanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester can be hydrolyzed back to 4-(3-methylphenyl)butanoic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 4-(3-methylphenyl)butanoic acid and ethanol.
Reduction: 4-(3-methylphenyl)butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl-4-(3-methylphenyl)butanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl-4-(3-methylphenyl)butanoate primarily involves its hydrolysis to release 4-(3-methylphenyl)butanoic acid and ethanol. This hydrolysis can occur enzymatically in biological systems or chemically under acidic or basic conditions. The released acid can then interact with various molecular targets, potentially influencing biological pathways.
Comparison with Similar Compounds
Ethyl-4-(3-methylphenyl)butanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butanoate: Known for its fruity odor and used in fragrances.
Isopropyl butyrate: Used in perfumes and as a flavoring agent.
Uniqueness
What sets this compound apart is its specific structure, which includes a 3-methylphenyl group. This structural feature can influence its reactivity and interactions, making it distinct from other esters.
Conclusion
This compound is a versatile ester with various applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an interesting compound for scientific research and industrial use.
Properties
IUPAC Name |
ethyl 4-(3-methylphenyl)butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-15-13(14)9-5-8-12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEGSGOXUUBRNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CC=CC(=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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